Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester

Catalog No.
S13026145
CAS No.
146773-42-4
M.F
C9H18O5
M. Wt
206.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl e...

CAS Number

146773-42-4

Product Name

Acetic acid, [2-(2-methoxyethoxy)ethoxy]-, ethyl ester

IUPAC Name

ethyl 2-[2-(2-methoxyethoxy)ethoxy]acetate

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C9H18O5/c1-3-14-9(10)8-13-7-6-12-5-4-11-2/h3-8H2,1-2H3

InChI Key

OOSIXYVIZSFEOG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COCCOCCOC

Acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester is a chemical compound characterized by its complex structure, which includes multiple ether and ester functional groups. Its molecular formula is C9H18O5C_9H_{18}O_5, and it has a molecular weight of approximately 206.24 g/mol. This compound is also known by several synonyms, including 2-(2-(2-methoxyethoxy)ethoxy)ethyl acetate and triethylene glycol monomethyl ether acetate . The presence of methoxy and ethoxy groups contributes to its unique properties, making it relevant in various industrial and research applications.

Typical for esters and ethers:

  • Oxidation: Under strong oxidizing conditions, the ether and ester groups can be oxidized, leading to the formation of aldehydes or carboxylic acids.
  • Reduction: The ester bonds can be reduced to form alcohols, while amide bonds can be reduced to primary amines.
  • Substitution Reactions: Nucleophilic substitution can occur at the ester and amide sites, allowing for various modifications of the compound.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester exhibits notable biological activity. It has been studied for its potential applications in treating various diseases, including cancer and diabetes. The compound's ability to stabilize cellular structures makes it a candidate for further research in pharmacology . Additionally, its interactions with biological systems may involve modulation of enzyme activities or receptor binding due to its diverse functional groups .

The synthesis of acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester typically involves multi-step organic synthesis. Key methods include:

  • Formation of Ether Groups: Alcohols react with ethylene oxide or similar reagents to introduce ether functionalities.
  • Esterification: The reaction of acetic acid with the corresponding alcohol forms the ester bond.
  • Oxidation Steps: In some synthesis routes, oxidation of intermediate compounds may be necessary to achieve the desired functional groups .

These methods reflect a combination of traditional organic synthesis techniques tailored to create this specific compound.

: It is used as a solvent and a reagent in chemical manufacturing processes.
  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development aimed at treating metabolic disorders and cancers.
  • Cosmetics: The compound may also serve as an ingredient in personal care products due to its stabilizing properties .
  • Interaction studies involving acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester focus on its biological interactions. Research indicates that it may interact with specific enzymes or receptors, influencing their activity. Such studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects .

    Several compounds share structural similarities with acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester. Here are some notable examples:

    Compound NameMolecular FormulaUnique Features
    2-(2-(2-Methoxyethoxy)ethoxy)acetic AcidC7H14O5Lacks ethyl ester functionality; simpler structure
    Triethylene Glycol Monomethyl Ether AcetateC8H18O4Similar ether groups; used as a solvent
    Ethanol, 2-[2-(2-Methoxyethoxy)ethoxy]-, AcetateC9H18O5Contains similar functional groups; used in coatings

    Uniqueness

    The uniqueness of acetic acid, 2-(2-methoxyethoxy)ethoxy-, ethyl ester lies in its combination of multiple ether and ester functionalities which provide distinct chemical reactivity compared to similar compounds. This characteristic enhances its applicability across various scientific and industrial fields, particularly in pharmaceuticals where such properties can be exploited for therapeutic purposes.

    XLogP3

    0.1

    Hydrogen Bond Acceptor Count

    5

    Exact Mass

    206.11542367 g/mol

    Monoisotopic Mass

    206.11542367 g/mol

    Heavy Atom Count

    14

    Dates

    Modify: 2024-08-10

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